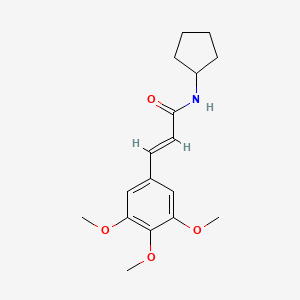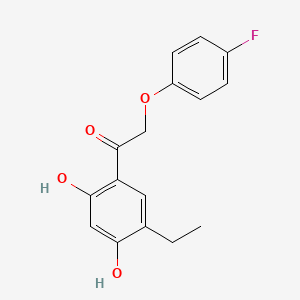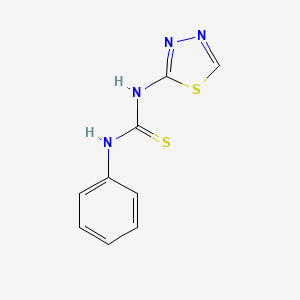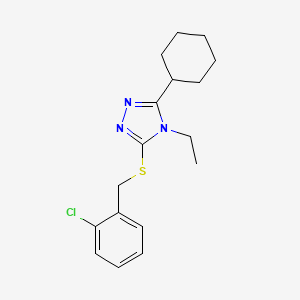![molecular formula C19H23N3O3 B5725051 N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide](/img/structure/B5725051.png)
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a carboximidamide group, and a tert-butylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of 4-tert-butylphenol with an appropriate acylating agent to form the tert-butylphenoxy group.
Attachment of the propanoyl group: The tert-butylphenoxy group is then reacted with a propanoyl chloride derivative under basic conditions to form the propanoyl ester.
Formation of the pyridine-2-carboximidamide: The final step involves the reaction of the propanoyl ester with pyridine-2-carboximidamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学的研究の応用
N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N’-{[2-(4-tert-butylphenoxy)acetyl]oxy}pyridine-2-carboximidamide
- N’-{[2-(4-tert-butylphenoxy)butanoyl]oxy}pyridine-2-carboximidamide
- N’-{[2-(4-tert-butylphenoxy)benzoyl]oxy}pyridine-2-carboximidamide
Uniqueness
N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(24-15-10-8-14(9-11-15)19(2,3)4)18(23)25-22-17(20)16-7-5-6-12-21-16/h5-13H,1-4H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBPMZPKENTRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5724981.png)






![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)
![2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B5725023.png)




